molecular formula C5H9F2N B1302736 4,4-Difluoropiperidine CAS No. 21987-29-1

4,4-Difluoropiperidine

Cat. No. B1302736
CAS RN: 21987-29-1
M. Wt: 121.13 g/mol
InChI Key: MJOUJKDTBGXKIU-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine is a chemical compound with the CAS number 21987-29-1 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for 4,4-Difluoropiperidine were not found, fluorinated piperidine derivatives have been synthesized via deoxyfluorination chemistry . This process navigates a complex reaction network that includes neighboring group participation, rearrangement, and elimination pathways .


Molecular Structure Analysis

The molecular formula of 4,4-Difluoropiperidine is C5H9F2N . Its molecular weight is 121.13 . The structure of 4,4-Difluoropiperidine includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the fourth carbon atom .


Physical And Chemical Properties Analysis

4,4-Difluoropiperidine has a density of 1.1±0.1 g/cm3, a boiling point of 114.3±40.0 °C at 760 mmHg, and a vapor pressure of 20.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.3±3.0 kJ/mol and a flash point of 22.9±27.3 °C . It has a molar refractivity of 27.0±0.4 cm3 .

Scientific Research Applications

Pharmaceutical Industry

4,4-Difluoropiperidine hydrochloride is commonly used as an intermediate in the synthesis of various drugs . Its high solubility in water and other polar solvents makes it suitable for various applications in the pharmaceutical industry .

Development of Histamine-3 Receptor Antagonists

This compound plays a crucial role as a building block in the development of novel histamine-3 receptor antagonists . Histamine-3 receptors are widely distributed throughout the central nervous system, and they play an important role in regulating neurotransmitter release .

Treatment of Neurological Disorders

4,4-Difluoropiperidine hydrochloride shows promise in treating neurological disorders due to its potent enzyme inhibitory effects . It exhibits potent inhibitory effects on certain enzymes, particularly those involved in neurotransmitter regulation . This property has led to its investigation as a potential candidate for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Organic Synthesis

4,4-Difluoropiperidine hydrochloride has shown promise as a building block in organic synthesis due to its unique structure and reactivity . It can be readily modified and incorporated into various organic molecules, offering versatility for the creation of new compounds with desired properties .

Agrochemicals

4,4-Difluoropiperidine hydrochloride is a versatile compound with significant applications in the fields of pharmaceuticals and agrochemicals . Its importance as a building block for novel histamine-3 receptor antagonists highlights its relevance in the development of potential treatments for various neurological disorders .

Continuous Flow Carboxylation

There is ongoing research on the scale-up and optimization of a continuous flow carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in THF . This research could lead to more efficient and scalable methods for the production of 4,4-Difluoropiperidine.

Safety and Hazards

4,4-Difluoropiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 4,4-Difluoropiperidine were not found in the search results, the use of fluorinated piperidines in the pharmaceutical industry is a promising area of research. Their unique properties make them valuable in various fields, including the development of novel histamine-3 receptor antagonists .

properties

IUPAC Name

4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOUJKDTBGXKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374291
Record name 4,4-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21987-29-1
Record name 4,4-Difluoropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21987-29-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-difluoropiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluoropiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 4,4-Difluoropiperidine in current research?

A1: 4,4-Difluoropiperidine is primarily investigated as a building block in medicinal chemistry, particularly for developing novel drugs targeting the central nervous system. It serves as a scaffold in synthesizing compounds that interact with the cannabinoid receptor system, specifically as synthetic cannabinoid receptor agonists (SCRAs) []. For instance, it is a key component in 2F-QMPSB and SGT-233, two SCRAs studied for their metabolic fate and potential applications [].

Q2: How does the metabolism of 4,4-Difluoropiperidine-containing compounds like 2F-QMPSB differ from those like SGT-233?

A2: Research shows a significant difference in the phase I metabolism of 2F-QMPSB and SGT-233 []. 2F-QMPSB, containing a sulfamoyl benzoate group, undergoes significant ester hydrolysis, primarily catalyzed by human carboxylesterase 1 (hCES1) isoforms. This process also occurs non-enzymatically. In contrast, SGT-233, with a sulfamoyl benzamide structure, is primarily metabolized via hydroxylation mediated by various CYP enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 [].

Q3: What is the significance of the different metabolic pathways of 2F-QMPSB and SGT-233 for toxicological screenings?

A3: The distinct metabolic pathways have implications for toxicological screenings. For 2F-QMPSB, the ester hydrolysis products and their glucuronides are suitable targets. On the other hand, the mono- and dihydroxy metabolites of SGT-233 are more relevant for detection [].

Q4: Beyond its use in SCRAs, are there other applications of 4,4-Difluoropiperidine in materials science?

A4: Yes, recent research has explored the use of 4,4-Difluoropiperidine hydrochloride (2FPD) in inverted perovskite solar cells []. The 2FPD facilitates the formation of a 2D/3D ferroelectric heterojunction, which enhances charge transport and improves the power conversion efficiency of these solar cells [].

Q5: Has the conformational behavior of 4,4-Difluoropiperidine been investigated?

A5: Yes, studies using fluorine magnetic resonance spectroscopy have examined the conformational equilibria and rates of nitrogen inversion in 4,4-Difluoropiperidine []. The research found the activation energy for this inversion to be influenced by the solvent, with values of 13.9 kcal/mol in methanol, 13.5 kcal/mol in chloroform, and around 10 kcal/mol in acetone, where the inversion is slow on the NMR timescale [].

Q6: Are there established procedures for large-scale synthesis of 4,4-Difluoropiperidine derivatives relevant to medicinal chemistry?

A6: Yes, continuous flow chemistry has enabled the safe and scalable carboxylation of N-Boc-4,4-difluoropiperidine []. This method facilitates the preparation of significant quantities of the corresponding carboxylic acid, a valuable intermediate for synthesizing more complex drug candidates [].

Q7: Has 4,4-Difluoropiperidine been used in developing materials with stimuli-responsive luminescent properties?

A7: Yes, a zero-dimensional organic-inorganic hybrid, (DPPE)2MnBr4·H2O (where DPPE is 4,4-Difluoropiperidine), has been synthesized, displaying green luminescence []. This hybrid material exhibits reversible thermo- and vapor-induced luminescence changes in response to heat and exposure to organic solvents like dichloromethane [].

Q8: Are there efficient synthetic routes for introducing alkoxy groups into the 4,4-Difluoropiperidine scaffold?

A8: Yes, 3-alkoxy-4,4-difluoropiperidines, valuable building blocks in medicinal chemistry, can be synthesized efficiently [, ]. The method involves deoxofluorination of 3-alkoxy-4-piperidinones using morpholino-sulfur trifluoride, followed by selective N- and O-deprotection [, ]. This approach enables the preparation of diversely substituted 4,4-difluoropiperidine derivatives for exploring structure-activity relationships.

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